3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride
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Overview
Description
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an indolinone core, a p-chlorobenzyl group, and an aminomethyl substituent, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the indolinone core. One common method includes the condensation of p-chlorobenzaldehyde with an appropriate indole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride, followed by hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield. Purification steps such as crystallization, filtration, and drying are crucial to obtain the compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indolinone core or the p-chlorobenzyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indolinones, aminomethyl derivatives, and chlorobenzyl-modified compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.
Scientific Research Applications
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminomethyl-1-(p-chlorobenzyl)piperidine
- 3-Aminomethyl-1-(p-chlorobenzyl)-2-oxindole
- 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindole
Uniqueness
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness.
Properties
CAS No. |
32177-63-2 |
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Molecular Formula |
C16H16Cl2N2O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxoindol-3-yl]methylazanium;chloride |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)9-19-14-4-2-1-3-13(14)16(21,10-18)15(19)20;/h1-8,21H,9-10,18H2;1H |
InChI Key |
PCONFMYEEDYQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(C[NH3+])O.[Cl-] |
Origin of Product |
United States |
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